N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a naphthalene ring, a pyrrolidinone moiety, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the hydroxypropyl group through a Friedel-Crafts alkylation reaction. The pyrrolidinone moiety can be introduced via a nucleophilic substitution reaction. The final step involves coupling the two intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The naphthalene and pyrrolidinone moieties play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol share the naphthalene core but differ in functional groups.
Pyrrolidinone derivatives: Compounds such as 2-pyrrolidinone and N-methyl-2-pyrrolidinone have similar structures but lack the ethanediamide linkage.
Uniqueness
N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its combination of a naphthalene ring, a pyrrolidinone moiety, and an ethanediamide linkage, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-22(21-11-3-7-17-6-1-2-10-20(17)21)13-14-26-24(31)25(32)27-18-8-4-9-19(16-18)28-15-5-12-23(28)30/h1-4,6-11,16,22,29H,5,12-15H2,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDZXVBGCFGSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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